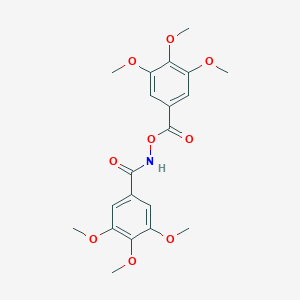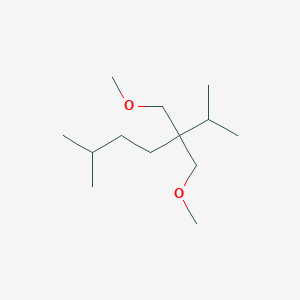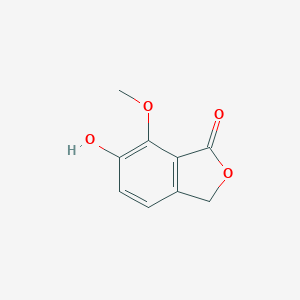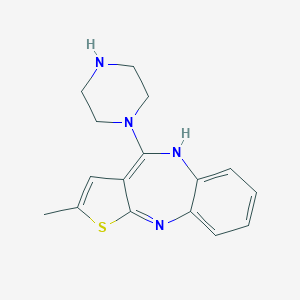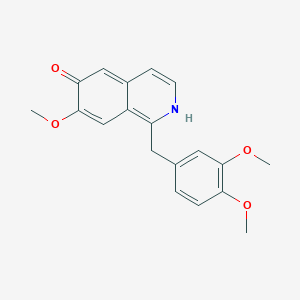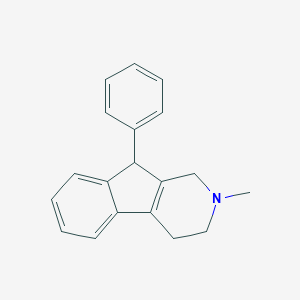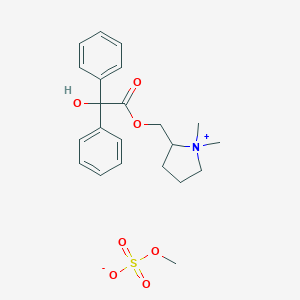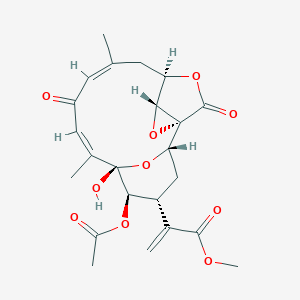
Lewis-b tetrasaccharide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lewis-b tetrasaccharide (Leb) is a bioactive oligosaccharide, widely employed in the biomedical field . It is a common ligand of the three selectins and plays important roles in multiple physiological phenomena by interacting with selectins . The empirical formula of this compound is C26H45NO19 .
Synthesis Analysis
The synthesis of this compound involves the use of a galactosyltransferase . The design and synthesis of an orthogonally protected tetrasaccharide precursor enabled controlled introduction of one or two 13C-labelled or non-labelled fucosyl residues prior to global deprotection .Molecular Structure Analysis
This compound has a molecular weight of 675.63 g/mol . It contains a total of 94 bonds, including 49 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 4 six-membered rings, 1 secondary amide (aliphatic), 11 hydroxyl groups, 2 primary alcohols, 8 secondary alcohols, and 7 ethers .Chemical Reactions Analysis
The Lewis-b (Leb) antigen reappearance is an excellent tumor marker for discriminating between malignant and benign tumors, and it can also be used in many cases of colon cancer .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored at -20°C . It has a predicted density of 1.65 g/cm3 and a predicted refractive index of n20D 1.64 .Wissenschaftliche Forschungsanwendungen
Molecular Recognition by Lectins Lewis-b tetrasaccharide exhibits significant binding properties with various lectins, which has implications in molecular recognition. For instance, its interaction with the lectin IV of Griffonia simplicifolia has been extensively studied. The binding involves a topographical feature common to Lewis-b tetrasaccharides, and this interaction is characterized by specific thermodynamic parameters, indicating a substantial level of specificity and strength in this molecular recognition process (Spohr, Hindsgaul, & Lemieux, 1985).
Structural Studies and Dynamics Lewis-b tetrasaccharides also play a crucial role in structural biology. Detailed NMR spectroscopy and molecular dynamics simulations have been employed to understand the structural motifs and dynamics of these compounds. These studies provide insights into the three-dimensional arrangements and movements of the sugar residues within these molecules, which are essential for their biological functions (Geyer et al., 1996).
Synthesis and Binding Studies Synthetic analogs of the this compound have been created to explore their binding properties with various lectins. These studies not only help in understanding the binding mechanism but also aid in the development of potentially more effective ligands (Kamath et al., 2003).
Biomedical Applications In the biomedical field, Lewis-b tetrasaccharides have implications in understanding cell-cell interactions, particularly in the context of cancer research. The specific binding properties of these tetrasaccharides with certain proteins can shed light on the mechanisms of cancer cell metastasis and other pathological processes (Trinchera, Aronica, & dall’Olio, 2017).
Catalysis in Carbohydrate Chemistry Lewis-b tetrasaccharides are relevant in carbohydrate chemistry, particularly in the context of Lewis acid catalysis. Understanding their structure and behavior under different conditions can provide valuable insights into their applications in synthetic carbohydrate chemistry (Sarybaeva, Afanas’ev, Zaikov, & Shchelokhova, 1977).
Wirkmechanismus
Target of Action
The primary targets of the Lewis-b tetrasaccharide are cell surface glycoconjugates . These targets play a significant role in cell recognition and adhesion processes . The Lewis-b (Leb) antigens are widely expressed in the proximal colon .
Mode of Action
The this compound interacts with its targets by binding to selectins, particularly E-selectin and P-selectin . These selectins mediate leukocyte-endothelial cell interactions . This interaction is crucial in studies exploring the mechanisms of inflammation, metastasis, and immune response .
Biochemical Pathways
The this compound affects the biochemical pathways involved in cell recognition and adhesion . It also plays a role in the signaling pathways associated with leukocyte recruitment and pathogen recognition .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The this compound’s action results in changes in cell recognition and adhesion . It also influences the recruitment of leukocytes and the recognition of pathogens . In the context of cancer, the reappearance of the Lewis-b (Leb) antigen is an excellent tumor marker for discriminating between malignant and benign tumors, and it can also be used in many cases of colon cancer .
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, the expression of the Lewis-b (Leb) antigens varies along the colon, being abundantly expressed in the proximal colon but only faintly in the distal colon . In the distal colon, they begin to increase at the onset of certain conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the specific environment within the body.
Biochemische Analyse
Biochemical Properties
Lewis-b tetrasaccharide interacts with various enzymes, proteins, and other biomolecules. It is recognized for its involvement in cell recognition and adhesion processes due to its prevalence in cell surface glycoconjugates . The Lewis-b antigen reappearance is an excellent tumor marker for discriminating between malignant and benign tumors, and it can also be used in many cases of colon cancer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The Lewis-b antigen reappearance is an excellent tumor marker for discriminating between malignant and benign tumors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a ligand for selectins, particularly E-selectin and P-selectin, which are involved in mediating leukocyte-endothelial cell interactions .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Subcellular Localization
It is known that this compound is prevalent in cell surface glycoconjugates .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lewis-b tetrasaccharide can be achieved through a convergent strategy, which involves the synthesis of two key building blocks followed by their coupling to form the final product. The two building blocks are a disaccharide and a trisaccharide, both of which can be synthesized using well-established methods in carbohydrate chemistry. The disaccharide and trisaccharide can then be coupled using a glycosylation reaction to form the Lewis-b tetrasaccharide.", "Starting Materials": ["Glucose", "Galactose", "Fucose", "Protecting groups", "Activating agents", "Coupling agents", "Solvents", "Reagents"], "Reaction": ["Step 1: Synthesis of the disaccharide building block by glycosylation of glucose and galactose using protecting groups, activating agents, and solvents.", "Step 2: Synthesis of the trisaccharide building block by glycosylation of the disaccharide and fucose using protecting groups, activating agents, and solvents.", "Step 3: Coupling of the disaccharide and trisaccharide building blocks using a glycosylation reaction with coupling agents and solvents to form the Lewis-b tetrasaccharide.", "Step 4: Deprotection of the protecting groups to obtain the final product."]} | |
CAS-Nummer |
80081-06-7 |
Molekularformel |
C26H45NO19 |
Molekulargewicht |
675.6 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
OXNGKCPRVRBHPO-XLMUYGLTSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Synonyme |
Fucα1-2Galβ1-3(Fucα1-4)GlcNAc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


